molecular formula C₂₄H₂₂F₄N₂O₁₀S B1146588 Bicalutamide O-beta-D-glucuronide CAS No. 151262-59-8

Bicalutamide O-beta-D-glucuronide

Número de catálogo: B1146588
Número CAS: 151262-59-8
Peso molecular: 606.5
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bicalutamide O-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₂₂F₄N₂O₁₀S and its molecular weight is 606.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Metabolic Pathway Investigation in Prostate Cancer Treatment

    • Bicalutamide, commonly used for prostate cancer, undergoes a major metabolic pathway called glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. It is observed that while (S)bicalutamide is directly glucuronidated, (R)bicalutamide requires hydroxylation before glucuronidation. This study provides a comprehensive analysis of bicalutamide glucuronidation in human liver and kidney tissues, highlighting the significant role of the UGT1A9 isoform in this process (Grosse et al., 2013).
  • Pharmacokinetics and Metabolism in Prostate Cancer Therapy

    • Bicalutamide's pharmacokinetics and metabolism play a crucial role in its effectiveness as a prostate cancer treatment. It is a racemate with antiandrogenic activity primarily in the (R)-enantiomer. The study of its absorption, elimination, and metabolism provides vital insights into its clinical use (Cockshott, 2004).
  • Drug Excretion Study in Animal Models

    • A comparative excretion study of bicalutamide in bovine urine and feces offers valuable data for controlling the misuse of such compounds in livestock. It provides insights into the metabolism of bicalutamide, revealing rapid excretion predominantly in its free form and highlighting its potential for abuse in animal growth promotion (Rojas et al., 2017).
  • Receptor Affinity and Clinical Activity Correlation

    • Understanding bicalutamide's receptor affinity and its translation into clinical activity is crucial in treating advanced prostate cancer. This study discusses the relationship between preclinical findings and clinical effectiveness, providing insights into appropriate dosing regimens (Kolvenbag et al., 1998).
  • Drug Delivery System for Enhanced Effectiveness

    • The development of novel biodegradable copolymers for systemic micellar delivery of bicalutamide addresses its variable oral absorption due to limited aqueous solubility. This study enhances understanding of drug delivery systems, improving bicalutamide's therapeutic effectiveness in prostate cancer treatment (Danquah et al., 2010).
  • Application in Transgender Healthcare

    • Bicalutamide's application as an androgen blocker in transgender male-to-female youth showcases its versatility beyond prostate cancer treatment. This study highlights its effectiveness as an alternative to traditional puberty blockers, with significant impacts on breast development and physical transition (Neyman et al., 2019).
  • Investigation of Cellular Response in Prostate Carcinoma

    • Research on the transcriptional response to bicalutamide treatment in prostate carcinoma cells provides insights into its mechanism of action, including the inhibition of telomerase and activation of the p53 pathway. This study enhances understanding of bicalutamide's cellular impact, particularly in androgen-sensitive carcinoma therapy (Bouchal et al., 2005).
  • Influence of Genetic Polymorphisms on Pharmacokinetics

    • Exploring how genetic polymorphisms in drug transporters affect bicalutamide's pharmacokinetics can lead to personalized treatment strategies in prostate cancer. This study examines the roles of ABCB1 and ABCG2 polymorphisms, contributing to understanding individual variations in drug response and efficacy (Kim et al., 2015).

Mecanismo De Acción

Target of Action

Bicalutamide O-beta-D-glucuronide is a glucuronide conjugate of Bicalutamide . Bicalutamide primarily targets the androgen receptors . These receptors play a crucial role in the development and progression of prostate cancer by mediating the effects of androgens, which are hormones that stimulate the growth of normal and malignant prostatic tissue .

Mode of Action

Bicalutamide acts as a selective antagonist of the androgen receptor . It competes with androgens for the binding of androgen receptors, thereby blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the growth of normal and malignant prostatic tissue .

Biochemical Pathways

The glucuronidation of Bicalutamide to form this compound is a key biochemical pathway involved in the metabolism of this compound . This process is primarily mediated by enzymes known as UDP-glucuronosyltransferases . The glucuronidation process helps in understanding how various substances are processed within the body and the factors influencing their biotransformation .

Pharmacokinetics

Bicalutamide is well-absorbed when taken orally . It shows extensive plasma protein binding, mainly to albumin . Bicalutamide is metabolized in the liver by hydroxylation and glucuronidation . The medication has a very long biological half-life of 6 days with a single dose and 7 to 10 days with repeated administration . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates .

Result of Action

The antagonistic action of Bicalutamide on the androgen receptor results in the inhibition of the growth of normal and malignant prostatic tissue . This makes Bicalutamide an effective therapeutic agent for the treatment of prostate cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency and specificity of the glucuronidation process can be affected by the levels and activity of the UDP-glucuronosyltransferases enzymes . Ethnicity may influence its pharmacokinetics in some cases .

Análisis Bioquímico

Biochemical Properties

Bicalutamide O-beta-D-glucuronide, as a metabolite of Bicalutamide, shares some of its biochemical properties. Bicalutamide is a pure, nonsteroidal anti-androgen with affinity for androgen receptors . It does not bind to progestogen, estrogen, or glucocorticoid receptors . Bicalutamide blocks the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound’s cellular effects can be inferred from its parent compound, Bicalutamide. Bicalutamide blocks testosterone from reaching cancer cells, which may shrink the prostate cancer or stop it growing . It competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Bicalutamide. Bicalutamide acts as a selective antagonist of the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It has no capacity to activate the AR .

Temporal Effects in Laboratory Settings

Bicalutamide, its parent compound, has a long plasma elimination half-life of 6 days with a single dose and 7 to 10 days with repeated administration .

Dosage Effects in Animal Models

Bicalutamide is usually given at a dosage of 150 mg once daily as monotherapy for the treatment of early nonmetastatic prostate cancer .

Metabolic Pathways

This compound is a product of the metabolism of Bicalutamide. Bicalutamide is metabolized in the liver by hydroxylation and glucuronidation . The metabolism is largely mediated by cytochrome P450 (CYP) for ®-Bicalutamide, but glucuronidation is the predominant metabolic route for (S)-Bicalutamide .

Transport and Distribution

Bicalutamide shows extensive plasma protein binding, mainly to albumin . It crosses the blood–brain barrier and exerts effects in the central nervous system .

Subcellular Localization

Bicalutamide, its parent compound, is known to cross the blood-brain barrier and exert effects in the central nervous system .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKHNYWINRLUAP-PIAAOKSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F4N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747145
Record name 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151262-59-8
Record name 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.